molecular formula C22H22N2O2 B1141608 1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid CAS No. 1338247-81-6

1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid

Cat. No.: B1141608
CAS No.: 1338247-81-6
M. Wt: 346.42228
InChI Key:
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Description

1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is a heterocyclic compound with the molecular formula C22H22N2O2 and a molecular weight of 346.42 g/mol . This compound is characterized by a pyrazole ring substituted with cyclohexyl and diphenyl groups, making it a significant molecule in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with urea in the presence of acetic acid . The reaction is usually carried out under microwave irradiation for a short duration, which facilitates the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3,4-diphenyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

    3,4-diphenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the cyclohexyl group.

Uniqueness

1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid is unique due to the presence of both cyclohexyl and diphenyl groups attached to the pyrazole ring, along with a carboxylic acid functional group. This unique combination of substituents contributes to its distinct chemical and biological properties .

Properties

CAS No.

1338247-81-6

Molecular Formula

C22H22N2O2

Molecular Weight

346.42228

Synonyms

1-cyclohexyl-3,4-diphenyl-1H-pyrazol-5-carboxylic acid

Origin of Product

United States

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